molecular formula C11H14INO B7579466 (3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol

Cat. No. B7579466
M. Wt: 303.14 g/mol
InChI Key: NEICZYYOXGDFAI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol, also known as 4-iodoamphetamine, is a synthetic compound that belongs to the class of amphetamines. It is a potent psychostimulant that is commonly used in scientific research to study the mechanisms of action of amphetamines and their effects on the central nervous system.

Mechanism of Action

(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged activation of their receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol include increased arousal, alertness, and attention. It also leads to increased heart rate, blood pressure, and body temperature. Chronic use of amphetamines can lead to neurotoxicity and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using (3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol in lab experiments is its potency and specificity for the central nervous system. It allows researchers to study the effects of amphetamines on the brain and behavior. One limitation is the potential for neurotoxicity and addiction, which must be carefully monitored and controlled.

Future Directions

For research on (3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol include investigating its potential therapeutic uses for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Further research is also needed to understand the long-term effects of amphetamine use on the brain and behavior.

Synthesis Methods

The synthesis of (3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol involves the reaction of 4-iodobenzaldehyde with pyrrolidine and a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol is widely used in scientific research to study the mechanisms of action of amphetamines on the central nervous system. It is used as a reference compound to compare the effects of other amphetamines and to investigate their potential therapeutic uses.

properties

IUPAC Name

(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICZYYOXGDFAI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol

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